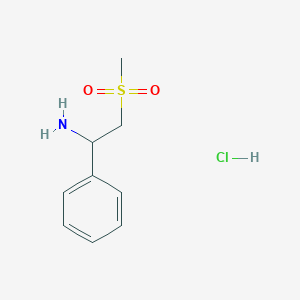![molecular formula C15H17BrClNO B1377917 {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride CAS No. 1375474-32-0](/img/structure/B1377917.png)
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride
Übersicht
Beschreibung
“{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the CAS number 1375474-32-0 . It has a molecular weight of 342.66 and a molecular formula of C15H17BrClNO .
Synthesis Analysis
The synthesis of amines like “{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .Chemical Reactions Analysis
The chemical reactions involving “{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” would depend on the specific conditions and reactants involved. Amines like this can participate in a variety of reactions, such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .Physical And Chemical Properties Analysis
“{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride” has a molecular weight of 342.66 and a molecular formula of C15H17BrClNO . Detailed physical and chemical properties such as boiling point and storage conditions are not available .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Intermediates
The compound {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride is potentially involved in synthetic organic chemistry, particularly in the synthesis of complex molecules. While the exact studies on this compound are not directly available, research on related halogenated compounds and methodologies provide insights into its potential applications. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory drugs, demonstrates the importance of halogenated intermediates in pharmaceutical manufacturing. The synthesis involves cross-coupling reactions and diazotization processes, highlighting the role of brominated compounds in constructing biologically active molecules (Qiu et al., 2009).
Potential for Biological Activity
While specific studies on {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride's biological activities are not found, the investigation of similar structures can offer some predictions. Compounds with bromine and aromatic units have been studied for various biological activities, including antimicrobial and anticancer properties. For example, hydroaminomethylation of oleochemicals, a process that could be related to the modification of similar compounds, shows how functionalization of molecules can lead to bioactive materials with potential applications in polymer chemistry and as bio-based surface-active agents (Vanbésien et al., 2018).
Environmental Persistence and Toxicity
The environmental fate and toxicity of brominated compounds, including potential degradation products of the discussed compound, are of concern. The sources, fate, and toxicity of chemical warfare agent degradation products review include brominated compounds, providing a context for understanding the environmental persistence and potential health effects of related brominated aromatic compounds. Such information is crucial for assessing the risks associated with the use and disposal of these chemicals (Munro et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.ClH/c1-17-10-13-8-5-9-14(16)15(13)18-11-12-6-3-2-4-7-12;/h2-9,17H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHDZLUKWFPSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride | |
CAS RN |
1375474-32-0 | |
| Record name | Benzenemethanamine, 3-bromo-N-methyl-2-(phenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



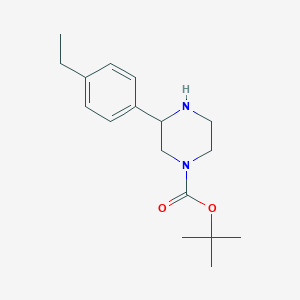
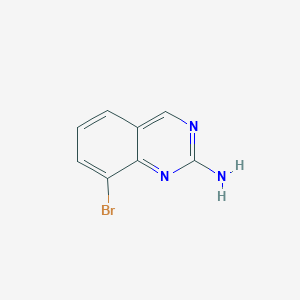
![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)
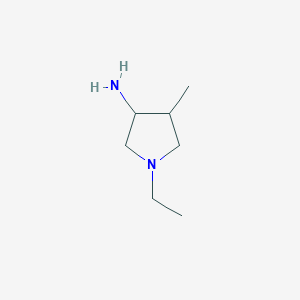
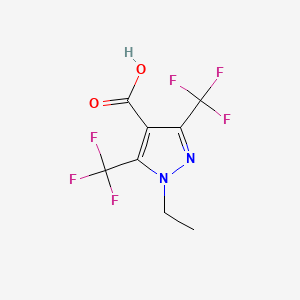
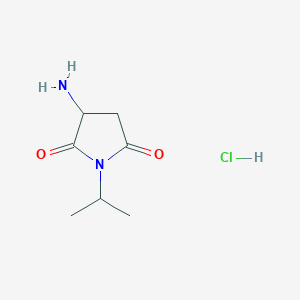
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)
![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)
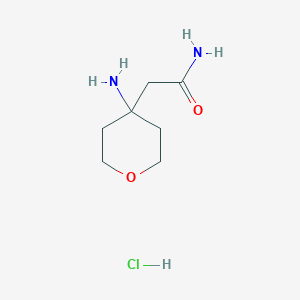
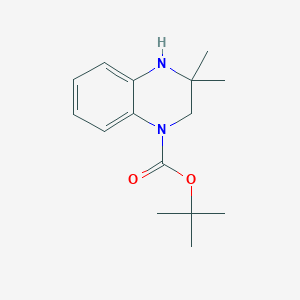
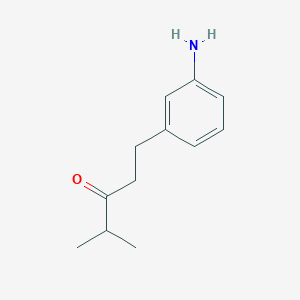
![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)
